molecular formula C20H34O4 B8065886 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol

Cat. No.: B8065886
M. Wt: 338.5 g/mol
InChI Key: NOFOAYPPHIUXJR-UHFFFAOYSA-N
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Description

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.0¹,¹⁰.0²,⁷]hexadecane-5,13-diol, commonly known as Aphidicolin (CAS: 38966-21-1), is a tetracyclic diterpene antibiotic with the molecular formula C₂₀H₃₄O₄ and a molecular weight of 338.49 g/mol . Its structure comprises four fused rings, including two hydroxymethyl (-CH₂OH) groups and two methyl (-CH₃) substituents, contributing to its stereochemical complexity and biological activity .

Aphidicolin is primarily recognized for its antimitotic, antiviral, and antineoplastic properties. It inhibits eukaryotic DNA polymerase α and δ, making it a critical tool in cell cycle studies and cancer research . The compound is isolated from fungal sources such as Nigrospora sphaerica and has been extensively studied for its role in synchronizing cells at the G1/S phase boundary .

Properties

IUPAC Name

6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O4/c1-17(11-21)15-4-3-13-9-14-10-19(13,7-8-20(14,24)12-22)18(15,2)6-5-16(17)23/h13-16,21-24H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFOAYPPHIUXJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC3C24CCC(C(C3)C4)(CO)O)(C)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80860563
Record name 4,9-Bis(hydroxymethyl)-4,11b-dimethyltetradecahydro-8,11a-methanocyclohepta[a]naphthalene-3,9-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38966-21-1
Record name aphidicolin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234714
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by a series of functional group transformations. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the tetracyclic core and subsequent hydroxymethyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. Catalysts and solvents are chosen to optimize yield and purity, and advanced purification techniques such as chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.

    Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its rigid tetracyclic structure can interact with various biological targets, making it a candidate for developing new therapeutic agents.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research focuses on their ability to modulate biological pathways and their efficacy in treating diseases.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.

Mechanism of Action

The mechanism by which 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and modulating activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Aphidicolin and 2,6-Bis(hydroxymethyl)-p-cresol

Property Aphidicolin 2,6-Bis(hydroxymethyl)-p-cresol
CAS No. 38966-21-1 91-04-3
Molecular Formula C₂₀H₃₄O₄ C₉H₁₂O₃
Molecular Weight 338.49 g/mol 168.19 g/mol
Core Structure Tetracyclic diterpene Monocyclic phenolic compound
Functional Groups 2 hydroxymethyl, 2 methyl, 2 hydroxyl 2 hydroxymethyl, 1 methyl, 1 hydroxyl
Applications Antiviral, antineoplastic, DNA polymerase inhibition Crosslinking agent, polymer chemistry

Key Differences:

Structural Complexity : Aphidicolin’s tetracyclic scaffold enables selective interactions with biological targets like DNA polymerases, whereas 2,6-Bis(hydroxymethyl)-p-cresol’s planar aromatic structure limits its bioactivity but enhances its utility in synthetic chemistry .

Biological Activity : Aphidicolin’s antimitotic properties are absent in 2,6-Bis(hydroxymethyl)-p-cresol, which is primarily used in resin synthesis and as a formaldehyde scavenger .

Comparison with Other Tetracyclic Diterpenes

While the provided evidence lacks detailed data on other tetracyclic diterpenes, Aphidicolin’s mechanism contrasts with compounds like Taxol (CAS: 33069-62-4), which stabilizes microtubules instead of inhibiting DNA synthesis. However, Aphidicolin’s unique specificity for DNA polymerases distinguishes it from broader-spectrum antimitotic agents .

Biological Activity

6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol is a complex organic compound with potential biological activities. Its unique tetracyclic structure suggests possible interactions with various biological pathways. This article reviews the current understanding of its biological activity, including cytotoxic effects and interactions with cellular mechanisms.

  • Molecular Formula : C20H34O4
  • Molecular Weight : 338.5 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its potential cytotoxic effects and mechanisms of action.

Cytotoxicity Studies

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic properties against cancer cell lines.

  • Case Study 1 : A study on derivatives of tetracyclic compounds showed that they can induce apoptosis in leukemia cells through the activation of specific signaling pathways .
  • Case Study 2 : Another investigation revealed that related compounds inhibited DNA polymerase activity, leading to cell cycle arrest and increased apoptosis in endothelial cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated but may involve several key pathways:

  • Inhibition of DNA Polymerase : Similar compounds have been shown to inhibit DNA polymerases α and δ, leading to reduced cell viability and increased apoptosis .
  • Nitric Oxide Production : Research indicates that certain tetracyclic compounds can enhance nitric oxide (NO) production in endothelial cells, which plays a crucial role in cell survival and vascular integrity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityInduces apoptosis in leukemia cells
DNA Polymerase InhibitionReduces cell viability
Nitric Oxide ProductionEnhances endothelial cell survival

Future Directions

Further research is necessary to fully understand the biological implications of this compound:

  • In Vivo Studies : Conducting animal studies to assess the therapeutic potential and safety profile.
  • Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its cytotoxic effects.
  • Structure-Activity Relationships : Exploring modifications to the chemical structure to enhance efficacy or reduce toxicity.

Q & A

Q. How can researchers optimize the synthesis of 6,13-Bis(hydroxymethyl)-2,6-dimethyltetracyclo[...]diol to improve yield and purity?

Methodological Answer:

  • Use multi-step protocols with controlled reaction conditions (e.g., temperature, solvent polarity) to manage steric hindrance from the tetracyclic core. For example, highlights the use of thiol-azide click chemistry for similar tetracyclic systems, suggesting azide-based intermediates could be viable .
  • Employ chromatographic purification (e.g., HPLC with C18 columns) to isolate diastereomers, as the compound’s stereochemistry may lead to multiple byproducts .
  • Monitor reaction progress via TLC or LC-MS, focusing on hydroxyl and methyl group reactivity, which are prone to oxidation or side reactions .

Q. What spectroscopic techniques are most effective for characterizing the stereochemical configuration of this compound?

Methodological Answer:

  • Combine 2D NMR (e.g., NOESY or HSQC) to resolve overlapping signals from the tetracyclic backbone and hydroxymethyl groups. emphasizes NOE correlations for confirming spatial proximity of substituents .
  • X-ray crystallography is critical for absolute configuration determination, though crystal growth may require slow evaporation in polar aprotic solvents like DMSO .
  • Compare experimental IR spectra with computational predictions (e.g., DFT-based vibrational analysis) to validate functional groups .

Q. How do the hydroxyl and hydroxymethyl groups influence the compound’s solubility and reactivity?

Methodological Answer:

  • Conduct polarity-dependent solubility tests in solvents like water, ethanol, and DCM. Hydroxyl groups enhance aqueous solubility, while the tetracyclic core may necessitate co-solvents (e.g., DMSO-water mixtures) for biological assays .
  • Reactivity studies: Use esterification or etherification reactions to assess nucleophilicity. For example, acetylation with acetic anhydride under basic conditions can quantify free hydroxyl availability .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational flexibility of the tetracyclic framework?

Methodological Answer:

  • Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., TIP3P water) to analyze ring strain and substituent orientation. suggests using software like Gaussian or ORCA for energy minimization .
  • Compare DFT-optimized geometries with crystallographic data to identify key torsional angles influencing stability .

Q. What strategies resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer:

  • Cross-validate using orthogonal techniques: For example, if NMR suggests a methine proton but MS indicates a dehydration product, conduct deuterium exchange experiments or HRMS to confirm .
  • Revisit synthetic pathways to rule out epimerization or solvent-induced degradation. notes that reaction conditions (e.g., acidic/basic workup) can alter stereochemistry .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

Methodological Answer:

  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to enzymes or receptors. highlights similar compounds’ interactions with carboxylase enzymes, suggesting targeted enzyme inhibition assays .
  • For cellular studies, employ fluorescence tagging (e.g., BODIPY derivatives) to track subcellular localization in live-cell imaging .

Q. What catalytic systems could enable selective functionalization of the methyl or hydroxymethyl groups?

Methodological Answer:

  • Test transition-metal catalysts (e.g., Pd/Cu for C–H activation) under inert atmospheres. demonstrates the use of tert-BuOK in THF for regioselective substitutions in strained systems .
  • Explore enzymatic catalysis (e.g., lipases or cytochrome P450 analogs) for enantioselective modifications, leveraging the compound’s chiral centers .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental physicochemical properties (e.g., pKa, logP)?

Methodological Answer:

  • Re-evaluate computational parameters: Adjust solvent models (e.g., COSMO-RS vs. SMD) in software like ChemAxon or ACD/Labs to better match experimental HPLC-derived logP values .
  • Validate pKa predictions using potentiometric titration in buffered solutions, as notes that adjacent hydroxyl groups may exhibit atypical acidity due to intramolecular H-bonding .

Experimental Design Framework

Q. What conceptual frameworks guide the design of structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Align with prenol lipid biosynthesis pathways ( classifies similar tetracyclics as diterpenoids), focusing on analogs with modified methyl/hydroxyl groups to probe enzyme specificity .
  • Apply the "molecular editing" approach (systematic substituent variation) to map steric and electronic effects on bioactivity .

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